molecular formula C34H28Cl2N4O6 B6594932 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide CAS No. 1445801-61-5

1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide

Cat. No. B6594932
CAS RN: 1445801-61-5
M. Wt: 659.5 g/mol
InChI Key: VBILODCXAJTPGG-UHFFFAOYSA-N
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Description

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have various biological properties . Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

Indole derivatives can be synthesized through various methods . For instance, indole-3-carboxylic acid can be synthesized by the hydrolysis reaction of 3-trichloroacetyl indole .


Molecular Structure Analysis

The structures of indole derivatives can be studied using techniques such as gas chromatography with high-resolution mass spectrometry (GC-HRMS), ultra-high-performance liquid chromatography in combination with high-resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, indole-2-carboxylic acid can be used in the preparation of spirooxoindolepyrrolidines via reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

Indole-7-carboxylic acid is soluble in water . It should be stored in cool, dry conditions in well-sealed containers .

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Safety and Hazards

Indole-7-carboxylic acid is incompatible with oxidizing agents . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indole derivatives show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-(4-chlorophenyl)-N'-[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indole-7-carbonyl]-4,6-dimethoxy-1H-indole-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Cl2N4O6/c1-43-23-13-25(45-3)29(31-27(23)21(15-37-31)17-5-9-19(35)10-6-17)33(41)39-40-34(42)30-26(46-4)14-24(44-2)28-22(16-38-32(28)30)18-7-11-20(36)12-8-18/h5-16,37-38H,1-4H3,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBILODCXAJTPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=CN2)C3=CC=C(C=C3)Cl)C(=O)NNC(=O)C4=C(C=C(C5=C4NC=C5C6=CC=C(C=C6)Cl)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102056
Record name 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1445801-61-5
Record name 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445801-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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